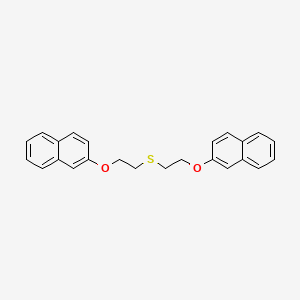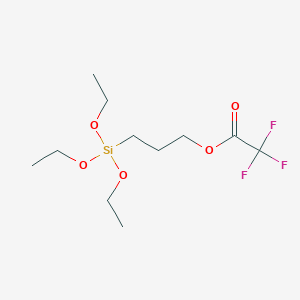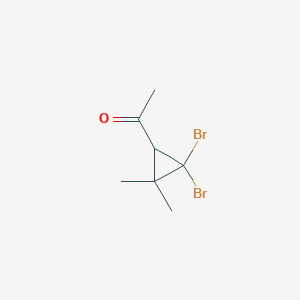![molecular formula C12H9BrClNOS B14662259 1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone CAS No. 41981-07-1](/img/structure/B14662259.png)
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a thiazole ring substituted with a bromophenyl group and a chloromethyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea under acidic conditions to form the thiazole ring . The chloromethyl group can be introduced through chloromethylation reactions using formaldehyde and hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels.
Analyse Chemischer Reaktionen
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Condensation Reactions: The carbonyl group in the ethanone moiety can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl and chloromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used as a flavoring agent in the food industry.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
41981-07-1 |
|---|---|
Molekularformel |
C12H9BrClNOS |
Molekulargewicht |
330.63 g/mol |
IUPAC-Name |
1-[2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C12H9BrClNOS/c1-7(16)11-10(6-14)15-12(17-11)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
WYCIFCKTMULMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
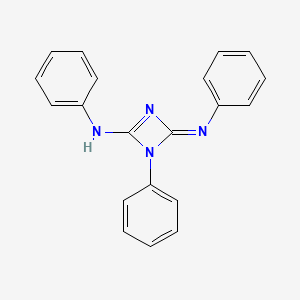


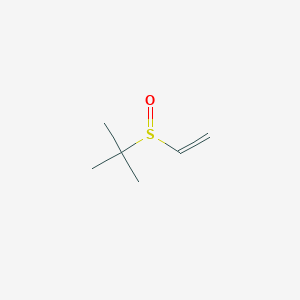
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
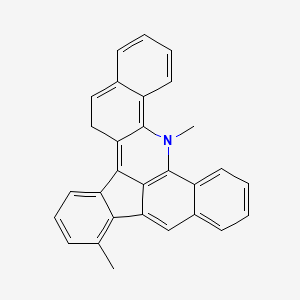
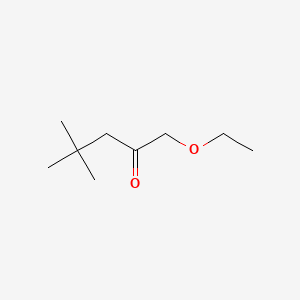
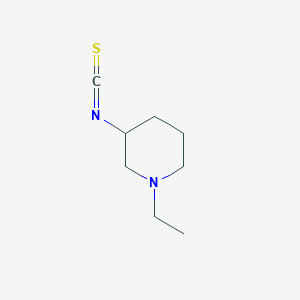
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
